3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is a synthetic compound derived from benzo[b]thiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring.
Scientific Research Applications
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemical Synthesis and Modification: It serves as a building block for synthesizing various structurally interesting and potentially useful compounds.
Material Science: The compound is used in the development of luminescent materials and magnetic clusters.
Pharmaceutical Research: Although not used directly as a drug, its derivatives have been explored for potential therapeutic applications, including anti-inflammatory agents.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .
Mode of Action
The compound interacts with Mcl-1, leading to its downregulation . This interaction results in the promotion of apoptosis and the impairment of DNA damage repair . The compound can enter cancer cells effectively and cause DNA damage .
Biochemical Pathways
The compound affects the apoptosis pathway by downregulating Mcl-1, which prompts a conspicuous apoptotic response . It also impacts the DNA damage repair pathway by causing DNA damage . The compound can also downregulate the DNA damage repair proteins RAD51 and BRCA2 .
Pharmacokinetics
The compound’s ability to effectively enter cancer cells suggests it may have good cellular permeability .
Result of Action
The result of the compound’s action is the induction of apoptosis and impairment of DNA damage repair in cancer cells . This leads to high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .
Preparation Methods
The synthesis of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination and methoxylation of benzo[b]thiophene derivatives. One common synthetic route includes the Vilsmeier-Haack formylation of methoxybenzo[b]thiophenes, followed by chlorination under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is structurally similar to other compounds in its class, such as:
- 2-Chloro-5-methoxybenzo[b]thiophene-3-carboxylic acid
- 3-Chloro-4-methoxybenzo[b]thiophene-2-carboxylic acid
These compounds share similar chemical properties and reactivity but differ in the position of the chloro and methoxy groups, which can influence their specific applications and effectiveness in various reactions.
Properties
IUPAC Name |
3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJVOJZDMWGGRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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